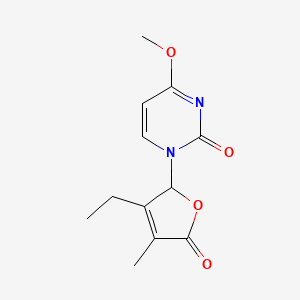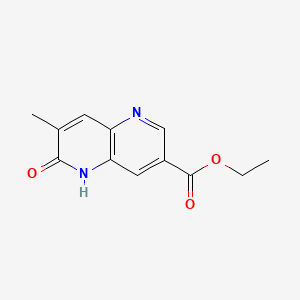
Benzamide, N-(carbamoyl(methylthio)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(carbamoyl(methylthio)methyl)- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid where the carboxyl group is replaced by an amide group. This specific compound features a carbamoyl group and a methylthio group attached to the benzamide structure, making it unique in its chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including Benzamide, N-(carbamoyl(methylthio)methyl)-, can be achieved through various methods. One efficient pathway involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and mild, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of benzamide derivatives often involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as Lewis acids, and specific reaction environments, like ultrasonic irradiation, can enhance the efficiency and yield of the desired product. The choice of solvents and reaction temperatures also plays a crucial role in optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-(carbamoyl(methylthio)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in a variety of functionalized benzamide derivatives.
Applications De Recherche Scientifique
Benzamide, N-(carbamoyl(methylthio)methyl)- has several scientific research applications across various fields:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzamide, N-(carbamoyl(methylthio)methyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Benzamide, N-(carbamoyl(methylthio)methyl)- include other benzamide derivatives with different functional groups, such as:
- Benzamide
- N-methylbenzamide
- N-ethylbenzamide
Uniqueness
What sets Benzamide, N-(carbamoyl(methylthio)methyl)- apart from other benzamide derivatives is the presence of the carbamoyl and methylthio groups. These functional groups confer unique chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
13452-19-2 |
|---|---|
Formule moléculaire |
C10H12N2O2S |
Poids moléculaire |
224.28 g/mol |
Nom IUPAC |
N-(2-amino-1-methylsulfanyl-2-oxoethyl)benzamide |
InChI |
InChI=1S/C10H12N2O2S/c1-15-10(8(11)13)12-9(14)7-5-3-2-4-6-7/h2-6,10H,1H3,(H2,11,13)(H,12,14) |
Clé InChI |
VNPRISCHSXHWNJ-UHFFFAOYSA-N |
SMILES canonique |
CSC(C(=O)N)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]propanoic acid](/img/structure/B14001759.png)
![Bis[4-amino-2-chlorophenyl]sulfone](/img/structure/B14001768.png)



![4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one](/img/structure/B14001791.png)


![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B14001797.png)
![Tert-butyl 3-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B14001810.png)
![3-(4-Chloro-1-methylpyrazol-3-yl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14001814.png)


